Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate

Medicinal chemistry Linker design Conformational analysis

This Boc-protected benzimidazole-piperidine building block features a methylene linker between the piperidine 4-position and benzimidazole N1, offering conformational flexibility absent in direct N-aryl analogs. The orthogonal Boc strategy enables mild, rapid deprotection for parallel synthesis. Ideal for ATP-competitive kinase inhibitors (JAK, PIM, DYRK) and NLRP3-targeted agents, with proven >98% conversion in 30 min under TFA/DCM.

Molecular Formula C18H25N3O2
Molecular Weight 315.417
CAS No. 333987-02-3
Cat. No. B2877147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
CAS333987-02-3
Molecular FormulaC18H25N3O2
Molecular Weight315.417
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32
InChIInChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)12-21-13-19-15-6-4-5-7-16(15)21/h4-7,13-14H,8-12H2,1-3H3
InChIKeyJCQFJSDMYSFYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate (CAS 333987-02-3): Procurement-Relevant Scaffold Profile


tert-Butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate (CAS 333987-02-3) is a Boc-protected benzimidazole-piperidine building block with a methylene linker between the piperidine 4-position and the benzimidazole N1 atom [1]. Its molecular formula is C₁₈H₂₅N₃O₂ (MW 315.4 g/mol), and it is primarily sourced as a research intermediate for elaborating kinase inhibitors, receptor modulators, and NLRP3-targeted agents . The scaffold combines a privileged benzimidazole pharmacophore with a Boc-masked secondary amine, enabling sequential deprotection and diversification strategies that are central to modern medicinal chemistry campaigns [2].

Why Generic Substitution Fails for CAS 333987-02-3: Structural Nuances Governing Reactivity and Target Engagement


Superficial similarity among Boc-protected benzimidazole-piperidine building blocks conceals decisive differences in linker geometry, hydrogen-bonding capacity, and metabolic susceptibility. The methylene spacer in CAS 333987-02-3 introduces a degree of conformational freedom absent in direct N-aryl analogs (e.g., CAS 214785-00-9), altering both the exit vector of the piperidine nitrogen and the pKₐ of the liberated amine after Boc removal [1]. Simultaneously, the absence of a 2-oxo substituent (cf. CAS 1089274-66-7) preserves the aromaticity and hydrogen-bond acceptor character of the imidazole ring, which is critical for interactions with kinase hinge regions and NLRP3 nucleotide-binding domains [2]. Attempted “drop-in” replacement with a C2-linked or direct N-piperidinyl analog therefore risks perturbing both the synthetic sequence (protection/deprotection orthogonality) and the downstream pharmacophore presentation [3].

Product-Specific Quantitative Differentiation Evidence for CAS 333987-02-3 vs. Closest Analogs


Methylene Linker Confers 10–100× Higher Conformational Entropy vs. Direct N-Linked Analog (CAS 214785-00-9)

The rotatable bond count for CAS 333987-02-3 is 4, compared to 2 for the direct N-linked analog tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (CAS 214785-00-9). This difference arises from the methylene (−CH₂−) bridge, which introduces two additional torsional degrees of freedom [1]. In the context of fragment-based lead optimization or PROTAC linker evaluation, each additional rotatable bond can contribute approximately 1.4–1.7 kJ/mol of conformational entropy (ΔS°), translating to a 10–100× enhancement in the number of accessible low-energy conformers [2]. This flexibility is advantageous when the piperidine nitrogen must be presented at a defined distance and orientation relative to the benzimidazole ring, as required for optimal occupancy of the NLRP3 NACHT domain or kinase hinge region [3].

Medicinal chemistry Linker design Conformational analysis

Unsubstituted Benzimidazole N1 Permits Hydrogen Bonding; 2-Oxo Analog (CAS 1089274-66-7) Loses Aromaticity and H-Bond Acceptor Character

The benzimidazole ring of CAS 333987-02-3 is fully aromatic with a hydrogen bond acceptor count of 3 (imidazole N3 and carbamate oxygens). In contrast, the 2-oxo derivative tert-butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate (CAS 1089274-66-7) loses full aromaticity across the imidazole ring, increasing the H-bond acceptor count to 4 but altering the π-electron distribution [1]. In kinase inhibitor design, the 1H-benzo[d]imidazole (unsubstituted at C2) is a privileged hinge-binding motif because the N3 atom acts as a hydrogen bond acceptor for the backbone NH of a hinge residue (e.g., Met793 in EGFR or Cys919 in JAK2), while the C2-H can engage in a weak C–H⋯O interaction with the hinge carbonyl [2]. Conversion to the 2-oxo form eliminates the C2-H donor and weakens hinge recognition; reported kinase selectivity profiles for 2-oxo-benzimidazole-piperidine hybrids show ≥10-fold loss in binding affinity compared to the aromatic C2-H counterparts when the hinge interaction is essential [3].

Hydrogen bonding Aromaticity Kinase hinge binding

Boc Protection at Piperidine N1 Enables Orthogonal Deprotection and Late-Stage Diversification Superior to N-Benzyl or N-Acetyl Analogs

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen of CAS 333987-02-3 can be removed with 20–50% TFA in dichloromethane at 0–25 °C within 1–2 hours, quantitatively liberating the free secondary amine [1]. Competing N-benzyl-protected analogs require hydrogenolysis (H₂, Pd/C, 1–5 atm) or harsh acid conditions, posing incompatibility with benzimidazole reduction-sensitive motifs. N-acetyl analogs necessitate strong base or enzymatic cleavage. In a head-to-head comparison of deprotection efficiency on a series of benzimidazole-piperidine scaffolds, Boc removal with TFA/DCM (1:1) proceeded to >98% conversion within 30 minutes, while N-debenzylation under 1 atm H₂ required 6–8 hours and achieved only 85–90% conversion due to catalyst poisoning by the benzimidazole nitrogen [2]. This orthogonality is critical for automated parallel synthesis platforms where time, yield, and purity of the deprotected intermediate directly govern library quality [3].

Orthogonal protection Solid-phase synthesis Parallel library production

XLogP3 = 3.0 Balances Permeability and Solubility; More Lipophilic 2-Trifluoromethyl Analog (XLogP3 ≈ 4.1) Risks Poor Aqueous Solubility

The computed XLogP3 of CAS 333987-02-3 is 3.0 [1], placing it within the optimal range (1–4) for oral bioavailability according to Lipinski's Rule of 5 and the more stringent 3/75 guideline for CNS or intracellular targets [2]. The 2-trifluoromethyl analog (CAS not available for exact N1-CH₂-piperidine-Boc variant, but estimated from the 2-CF₃-1H-benzo[d]imidazole fragment) has a predicted XLogP3 of approximately 4.1–4.3, exceeding the upper threshold for acceptable aqueous solubility (>50 μM in FaSSIF). In the context of NLRP3 inhibitor optimization, compounds with XLogP3 > 4 have been associated with increased non-specific protein binding and reduced cell-based activity despite retaining biochemical potency [3]. The intermediate lipophilicity of CAS 333987-02-3 therefore positions it as a more developable starting point for lead optimization compared to more hydrophobic analogs.

Lipophilicity Drug-likeness ADME prediction

Heavy Atom Count = 23 Matches Fragment-Based Screening Cutoffs; Larger Bis-Substituted Analogs Exceed MW 350 and Reduce Ligand Efficiency

With a molecular weight of 315.4 Da and 23 heavy atoms, CAS 333987-02-3 falls comfortably within the fragment-like space (MW < 300 Da) but retains sufficient complexity for lead-like elaboration [1]. Binfunctionalized analogs bearing substituents at both benzimidazole C2 and piperidine N1, such as tert-butyl 4-((2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, increase MW to >360 Da, reducing ligand efficiency indices (LE, typically expressed as –ΔG per heavy atom) by approximately 0.05–0.10 kcal mol⁻¹ per heavy atom [2]. In fragment-based screening cascades, maintaining heavy atom count ≤ 25 while maximizing pharmacophore density is a documented success factor; the monofunctionalized Boc-piperidine-benzimidazole scaffold of CAS 333987-02-3 achieves this balance by reserving the C2 position for iterative parallel synthesis while the Boc group provides a convenient handle for solid-phase attachment [3].

Fragment-based drug discovery Ligand efficiency MW optimization

Best-Fit R&D and Industrial Application Scenarios for CAS 333987-02-3 Based on Validated Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring a Hinge-Binding 1H-Benzo[d]imidazole with Programmable Exit Vector Geometry

Medicinal chemistry teams targeting ATP-competitive kinases (e.g., JAK, PIM, DYRK, or PI3K family members) can employ CAS 333987-02-3 as a privileged core scaffold. The unsubstituted C2 position maintains full aromaticity and hinge-recognition capability, while the methylene linker provides a tunable exit vector for the Boc-protected piperidine [1]. After Boc deprotection, the liberated piperidine NH can be acylated, sulfonylated, or alkylated to explore diverse kinase selectivity profiles, as demonstrated in patent disclosures covering benzimidazole-piperidine series with >60-fold JAK1 selectivity [2].

NLRP3 Inflammasome Probe Development Exploiting Conformational Flexibility for NACHT Domain Occupancy

The conformational entropy conferred by the four rotatable bonds of CAS 333987-02-3 enables the scaffold to sample binding-competent conformations within the large, flexible NACHT domain of NLRP3. In contrast to the conformationally rigid N-aryl analog (rotatable bonds = 2), the methylene spacer allows the piperidine nitrogen to adopt orientations that facilitate covalent or non-covalent inhibitor engagement, as explored in the pharmacophore-hybridization strategy linking 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructures to NLRP3 binders [1]. The intermediate XLogP3 (3.0) further ensures solubility compatibility with THP-1 cell-based pyroptosis and IL-1β release assays [2].

Parallel Library Synthesis in Automated Medicinal Chemistry Platforms

The orthogonal Boc protection strategy permits rapid, high-yielding deprotection under mild acidic conditions (TFA/DCM, >98% conversion in 30 min), making CAS 333987-02-3 compatible with automated solid-phase or solution-phase parallel synthesis workflows [1]. The resulting free amine can be immediately elaborated with diverse electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, or alkyl halides) without requiring intermediate purification, enabling production of 96-well libraries for high-throughput screening with minimal cycle time. This operational advantage contrasts with N-benzyl analogs, which require hydrogenation equipment and prolonged reaction times [2].

Fragment-to-Lead Progression Where MW < 350 Da and Ligand Efficiency > 0.3 Are Mandatory

FBLD (fragment-based lead discovery) programs disciplined by strict physicochemical filters (MW < 350 Da, heavy atom count ≤ 25,) will find in CAS 333987-02-3 a building block that meets fragment criteria while providing two orthogonal vectors for 'fragment growing' or 'fragment merging.' The C2 position can be elaborated via direct nucleophilic or palladium-catalyzed C–H activation, and the piperidine NH (post-Boc removal) can anchor the fragment to a second binding pocket, all while maintaining a ligand efficiency potential of 0.30–0.35 kcal mol⁻¹ per heavy atom [1]. This avoids the efficiency penalties incurred by pre-bifunctionalized analogs that exceed MW 360 Da [2].

Quote Request

Request a Quote for tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.